molecular formula C18H17NO5 B5601531 (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2,4-dimethoxyphenyl)prop-2-enamide CAS No. 5703-74-2

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2,4-dimethoxyphenyl)prop-2-enamide

Cat. No.: B5601531
CAS No.: 5703-74-2
M. Wt: 327.3 g/mol
InChI Key: LIOAGHZFLJYFLQ-XBXARRHUSA-N
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Description

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2,4-dimethoxyphenyl)prop-2-enamide is a synthetic organic compound that belongs to the class of amides. This compound features a benzodioxole ring and a dimethoxyphenyl group, which are connected by a propenamide chain. Such compounds are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2,4-dimethoxyphenyl)prop-2-enamide typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.

    Preparation of the Propenamide Chain: The propenamide chain is formed by the reaction of an appropriate aldehyde with an amine under basic conditions.

    Coupling Reaction: The final step involves coupling the benzodioxole ring with the propenamide chain using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the propenamide chain can yield the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chloromethyl methyl ether.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced amide derivatives.

    Substitution: Halogenated or alkylated aromatic compounds.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Studies may focus on the compound’s potential as an antimicrobial, antifungal, or anticancer agent.

Medicine

    Pharmacological Research: The compound could be investigated for its potential therapeutic effects and mechanisms of action.

Industry

    Material Science: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2,4-dimethoxyphenyl)prop-2-enamide exerts its effects depends on its interaction with molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enamide: Lacks the dimethoxyphenyl group.

    N-(2,4-dimethoxyphenyl)prop-2-enamide: Lacks the benzodioxole ring.

Uniqueness

The presence of both the benzodioxole ring and the dimethoxyphenyl group in (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2,4-dimethoxyphenyl)prop-2-enamide provides unique chemical properties and potential biological activities that are not observed in the similar compounds listed above.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(2,4-dimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c1-21-13-5-6-14(16(10-13)22-2)19-18(20)8-4-12-3-7-15-17(9-12)24-11-23-15/h3-10H,11H2,1-2H3,(H,19,20)/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIOAGHZFLJYFLQ-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350465
Record name ZINC00044349
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5703-74-2
Record name ZINC00044349
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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